molecular formula C25H33N5O10 B1212444 Trimetrexate glucuronate CAS No. 82952-64-5

Trimetrexate glucuronate

Katalognummer: B1212444
CAS-Nummer: 82952-64-5
Molekulargewicht: 563.6 g/mol
InChI-Schlüssel: ZCJXQWYMBJYJNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trimetrexate glucuronate is a non-classical folic acid antagonist that inhibits the enzyme dihydrofolate reductase. It is primarily used for the treatment of moderate-to-severe Pneumocystis carinii pneumonia in immunocompromised patients, including those with acquired immunodeficiency syndrome. Additionally, it has been investigated for its efficacy as an antineoplastic agent and as an antiparasitic agent .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Trimetrexate glucuronate is synthesized through a series of chemical reactions involving the quinazoline derivative. The synthesis typically involves the reaction of 5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine with glucuronic acid under controlled conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and quality control to meet pharmaceutical standards .

Analyse Chemischer Reaktionen

Metabolic Pathways

Trimetrexate glucuronate undergoes extensive hepatic metabolism mediated by cytochrome P450 enzymes, with three primary pathways identified:

Reaction TypeEnzymes InvolvedMetabolites FormedPharmacological Impact
Oxidative O-demethylationCYP3A4/CYP2C9Demethylated quinazoline derivativesRetains DHFR inhibition
Glucuronide conjugationUGT1A1/UGT1A3Polar glucuronide adductsEnhanced renal excretion
SulfationSULT1A1Sulfated derivativesReduced cellular uptake
  • Key Finding : Over 40% of administered trimetrexate is recovered in urine as DHFR-active metabolites, indicating partial retention of enzymatic inhibition post-biotransformation .

Degradation Chemistry

Stability studies reveal first-order degradation kinetics under physiological conditions:

Thermal Degradation (37°C, aqueous solution)

ParameterValue
Rate constant (k)0.0134 ± 0.0002 day⁻¹
Half-life (t₁/₂)51.6 ± 0.8 days
Major degradation product2,4-diamino-5-methyl-6-carboxaldehyde-quinazoline (AMCQ)
  • Mechanism : Hydrolytic cleavage of the 3,4,5-trimethoxyanilino moiety yields AMCQ, confirmed by GC-MS fragmentation patterns (m/z 331 [M+H]⁺) .

Photolytic Degradation

  • Exposure to UV light (235 nm) induces rapid decomposition via radical-mediated oxidation, forming N-oxide derivatives .

Enzyme Interaction Dynamics

This compound exhibits competitive inhibition kinetics against dihydrofolate reductase (DHFR):

OrganismIC₅₀ (nM)Kᵢ (nM)
Pneumocystis carinii3.2 ± 0.41.8 ± 0.2
Human DHFR54.1 ± 6.329.7 ± 3.1
  • Structural Basis : The quinazoline core binds to the DHFR active site via π-π stacking with Phe31 and hydrogen bonding to Asp27 .

Drug-Drug Interactions

Co-administration with CYP modulators alters trimetrexate pharmacokinetics:

Interacting DrugEffect on ClearanceMechanism
Ketoconazole↓ 58%CYP3A4 inhibition
Rifampin↑ 220%CYP3A4 induction
AcetaminophenAlters sulfate/glucuronide ratioCompetition for SULT enzymes

Synthetic Modifications

Thermal treatment (160–220°C) generates structurally distinct derivatives:

ConditionProductMolecular Formula
166–172°C (endotherm)O-demethylated analogC₁₉H₂₁N₅O₃
217–220°C (exotherm)Quinazoline dimerC₃₈H₄₆N₁₀O₆
  • Analytical Confirmation : LC-MS/MS (Q-TOF) and ¹H-NMR (δ 8.2 ppm, aromatic protons) .

Stability in Infusion Solutions

Reconstituted this compound adheres to strict compatibility guidelines:

ParameterRequirement
Reconstitution solvent5% Dextrose or sterile H₂O
Chloride ion exposureImmediate precipitation
Storage stability≤24 hours at 25°C
  • Critical Note : Co-infusion with leucovorin causes instantaneous precipitation due to ionic incompatibility .

Wissenschaftliche Forschungsanwendungen

Trimetrexate Glucuronat hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Trimetrexate Glucuronat übt seine Wirkung aus, indem es das Enzym Dihydrofolat-Reduktase inhibiert. Diese Inhibition verhindert die Synthese von Purin-Nukleotiden und Thymidylat, was zur anschliessenden Inhibition der DNA- und RNA-Synthese führt. Die Verbindung zielt auf den Folat-Weg ab, der für die Zellreplikation und das Überleben entscheidend ist .

Ähnliche Verbindungen:

    Methotrexat: Ein klassischer Folsäureantagonist, der zur Behandlung von Krebs und Autoimmunerkrankungen eingesetzt wird.

    Pemetrexed: Ein weiterer Folsäureantagonist, der zur Behandlung des malignen Pleuramesothelioms und des nicht-kleinzelligen Lungenkrebs eingesetzt wird.

Vergleich: Trimetrexate Glucuronat ist insofern einzigartig, als es kein Aufnahme durch das Folat-Carrier-Transportsystem benötigt, einen Hauptmechanismus der zellulären Resistenz. Dies macht es effektiv gegen Transport-defiziente Methotrexat-resistente Tumorzellen. Zusätzlich hat es ein breiteres Wirkungsspektrum, einschließlich antiprotozoaler und antibakterieller Eigenschaften .

Wirkmechanismus

Trimetrexate glucuronate exerts its effects by inhibiting the enzyme dihydrofolate reductase. This inhibition prevents the synthesis of purine nucleotides and thymidylate, leading to the subsequent inhibition of DNA and RNA synthesis. The compound targets the folate pathway, which is crucial for cellular replication and survival .

Vergleich Mit ähnlichen Verbindungen

    Methotrexate: A classical folate antagonist used in the treatment of cancer and autoimmune diseases.

    Pemetrexed: Another folate antagonist used in the treatment of malignant pleural mesothelioma and non-small cell lung cancer.

Comparison: Trimetrexate glucuronate is unique in that it does not require uptake by the folate carrier transport system, a major mechanism of cellular resistance. This makes it effective against transport-deficient methotrexate-resistant tumor cells. Additionally, it has a broader spectrum of activity, including antiprotozoal and antibacterial properties .

Eigenschaften

IUPAC Name

5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine;2,3,4,5-tetrahydroxy-6-oxohexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3.C6H10O7/c1-10-11(5-6-13-16(10)18(20)24-19(21)23-13)9-22-12-7-14(25-2)17(27-4)15(8-12)26-3;7-1-2(8)3(9)4(10)5(11)6(12)13/h5-8,22H,9H2,1-4H3,(H4,20,21,23,24);1-5,8-11H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJXQWYMBJYJNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC.C(=O)C(C(C(C(C(=O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N5O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82952-64-5
Record name trimetrexate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=352122
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Methyl-6-[[(3,4,5-trimethoxyphenyl)amino]methyl]-2,4-quinazolinediamine trihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trimetrexate glucuronate
Reactant of Route 2
Trimetrexate glucuronate
Reactant of Route 3
Reactant of Route 3
Trimetrexate glucuronate
Reactant of Route 4
Reactant of Route 4
Trimetrexate glucuronate
Reactant of Route 5
Trimetrexate glucuronate
Reactant of Route 6
Trimetrexate glucuronate
Customer
Q & A

A: Trimetrexate Glucuronate is a nonclassical antifolate that acts as a potent inhibitor of dihydrofolate reductase (DHFR). [, , , , , ]. DHFR is a crucial enzyme involved in the folic acid cycle, essential for the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA. [, , , ] By inhibiting DHFR, this compound disrupts DNA and RNA synthesis, ultimately leading to the inhibition of cell growth and proliferation [, , , ]. This mechanism makes it effective against various cancers and opportunistic infections like Pneumocystis carinii pneumonia (PCP) [, , , , ].

A: While the provided abstracts do not contain specific spectroscopic data, they do mention key structural features. This compound is a derivative of Trimetrexate, a nonclassical antifolate. [, , , ] It is a glucuronide conjugate, meaning it contains a glucuronic acid moiety attached to the Trimetrexate molecule [, ]. This conjugation influences the compound's pharmacokinetic properties, making it suitable for intravenous administration [].

A: Research indicates that this compound exhibits a relatively short half-life (t1/2) ranging from approximately 8 to 10 hours. [, ] The area under the curve (AUC), a measure of drug exposure, varies depending on the dosage but generally indicates significant systemic exposure. [, ] this compound is primarily cleared through metabolism and excretion, with minimal amounts of the unchanged drug detected in urine and bile. [] Studies have shown a correlation between this compound concentration and adverse effects like leukopenia and thrombocytopenia. []

A: this compound has demonstrated efficacy in various preclinical and clinical settings. Studies in rats revealed its potential to induce bone marrow injury, prompting further investigations into its effects on bone formation. [] In clinical trials, this compound showed activity against non-small cell lung cancer (NSCLC) [, ], with some patients achieving partial responses. [, ] Additionally, it has been investigated for its efficacy in treating metastatic malignant melanoma, although no objective responses were observed in a particular study. []

A: Myelosuppression, primarily manifesting as leukopenia and thrombocytopenia, has been identified as a dose-limiting toxicity of this compound. [, , , , ] Other commonly reported adverse effects include nausea, vomiting, mucositis, and skin reactions like rash and urticaria. [, , ]

A: While the provided research abstracts do not explicitly discuss targeted drug delivery strategies for this compound, the development of new formulations and administration routes is crucial for optimizing its therapeutic index. [, , ] Research into novel drug delivery systems could potentially enhance its efficacy and mitigate side effects.

A: Alternatives to this compound for treating PCP include Trimethoprim/Sulfamethoxazole (TMP/SMX), Pentamidine, and other antifolates. [, , ] The choice between these agents often depends on factors like patient tolerance, severity of illness, and cost. [, ] While TMP/SMX is considered a first-line treatment for PCP, this compound offers an alternative for patients who cannot tolerate or do not respond to TMP/SMX. [, ]

A: this compound, developed by Parke-Davis, emerged as a potential alternative to Methotrexate for treating tumors resistant to the latter. [] After nearly a decade of development, it gained FDA approval for treating PCP in AIDS patients intolerant or unresponsive to TMP/SMX. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.